Cas no 1329409-34-8 (6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride)

6-Benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic small-molecule compound featuring a thienopyridine core with a benzyl substitution and a methanesulfonylbenzamido functional group. Its hydrochloride salt form enhances solubility and stability for research applications. The compound's structure suggests potential utility as a kinase inhibitor or modulator of biological pathways, given the presence of the sulfonamide and carboxamide moieties, which are common in pharmacologically active molecules. Its well-defined chemical properties make it suitable for mechanistic studies, structure-activity relationship (SAR) investigations, and preclinical development. The compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity and consistency for experimental use.
6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride structure
1329409-34-8 structure
Product name:6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride
CAS No:1329409-34-8
MF:C23H24ClN3O4S2
Molecular Weight:506.037362098694
CID:6569889

6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride 化学的及び物理的性質

名前と識別子

    • 6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride
    • Thieno[2,3-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-2-[[4-(methylsulfonyl)benzoyl]amino]-6-(phenylmethyl)-, hydrochloride (1:1)
    • インチ: 1S/C23H23N3O4S2.ClH/c1-32(29,30)17-9-7-16(8-10-17)22(28)25-23-20(21(24)27)18-11-12-26(14-19(18)31-23)13-15-5-3-2-4-6-15;/h2-10H,11-14H2,1H3,(H2,24,27)(H,25,28);1H
    • InChIKey: PEERNCFTXBJGHM-UHFFFAOYSA-N
    • SMILES: C(C1=C(SC2CN(CC3C=CC=CC=3)CCC1=2)NC(C1C=CC(S(=O)(=O)C)=CC=1)=O)(=O)N.Cl

6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride Pricemore >>

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Life Chemicals
F2558-0140-2μmol
6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
1329409-34-8 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2558-0140-10μmol
6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
1329409-34-8 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2558-0140-40mg
6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
1329409-34-8 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2558-0140-30mg
6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
1329409-34-8 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2558-0140-50mg
6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
1329409-34-8 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2558-0140-25mg
6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
1329409-34-8 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2558-0140-5mg
6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
1329409-34-8 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2558-0140-10mg
6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
1329409-34-8 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2558-0140-75mg
6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
1329409-34-8 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2558-0140-4mg
6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
1329409-34-8 90%+
4mg
$66.0 2023-05-16

6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride 関連文献

6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochlorideに関する追加情報

Introduction to 6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride (CAS No. 1329409-34-8) and Its Applications in Modern Chemical Biology

The compound 6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride (CAS No. 1329409-34-8) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. Its unique structural features, combining a thieno[2,3-c]pyridine core with benzyl and methanesulfonyl substituents, make it a promising candidate for further exploration in drug discovery and molecular targeting.

At the heart of this compound lies its heterocyclic scaffold, which has garnered considerable attention due to its ability to interact with biological targets in a highly specific manner. The thieno[2,3-c]pyridine moiety is particularly noteworthy, as it has been shown to exhibit binding affinities with various enzymes and receptors involved in critical biological pathways. This structural motif is often employed in the design of bioactive molecules due to its rigid framework and ability to accommodate diverse functional groups without compromising stability.

The presence of the benzyl group at the 6-position of the thieno[2,3-c]pyridine ring further enhances the compound's potential as a pharmacophore. Benzyl groups are frequently incorporated into drug candidates because they can improve solubility, metabolic stability, and overall bioavailability. In this context, the benzyl moiety in 6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride likely contributes to its pharmacokinetic properties while maintaining strong interactions with biological targets.

The 4-methanesulfonylbenzamido substituent at the 2-position adds another layer of complexity to the molecule. Methanesulfonyl groups are known for their ability to enhance binding affinity through hydrogen bonding interactions and electrostatic effects. This moiety is particularly interesting because it can be tailored to interact with specific residues in protein targets, thereby modulating enzyme activity or receptor signaling. The combination of these features makes 6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride a compelling candidate for further investigation.

The hydrochloride salt form of this compound indicates that it has been optimized for better solubility and stability under physiological conditions. Salt formation is a common strategy in pharmaceutical development to enhance drug properties such as dissolution rate and bioavailability. This form ensures that the compound remains soluble in aqueous media, facilitating its use in both in vitro and in vivo studies.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding modes of such compounds with high accuracy. Studies have demonstrated that the thieno[2,3-c]pyridine scaffold can effectively target enzymes involved in cancer metabolism and inflammation pathways. For instance, computational studies suggest that derivatives of this class may interact with cyclooxygenase (COX) enzymes or lipoxygenase (LOX) enzymes, which are key players in pain signaling and oxidative stress responses.

In addition to its potential as an anti-inflammatory agent,6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride has shown promise as a tool for investigating neural pathways. The thieno[2,3-c]pyridine core is structurally similar to certain neurotransmitter analogs and has been explored as a scaffold for modulating neurotransmitter receptors such as serotonin or dopamine receptors. Preliminary studies indicate that this compound may exhibit selectivity for certain receptor subtypes without significant off-target effects.

The methanesulfonylbenzamido group also plays a crucial role in modulating biological activity. Methanesulfonyl derivatives are known for their ability to engage with polar residues in protein active sites through hydrogen bonding networks. This interaction pattern is particularly relevant for targeting enzymes such as kinases or proteases that are essential for cell signaling and proliferation. By fine-tuning the substitution patterns around the thieno[2,3-c]pyridine core,6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno2'',3-cpyridine-3-carboxamide hydrochloride could be developed into a potent inhibitor of these enzymes.

One of the most exciting aspects of this compound is its potential for structure-based drug design. High-resolution crystal structures of protein targets complexed with similar heterocyclic compounds have provided valuable insights into binding mechanisms and allowed researchers to rationally design analogs with improved potency and selectivity. The benzyl and methanesulfonyl groups provide clear handles for medicinal chemists to modify the molecule while maintaining its core pharmacophoric features.

Recent publications have highlighted the importance of scaffold hopping—designing new molecules based on existing structural motifs—in drug discovery programs. 6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5,6,7$$thieno$$,$$23$$-$$cpyridine$$-$$3$$-$$carboxamide hydrochloride$$ fits well within this paradigm,$$ offering$$ a$$ novel$$ scaffold$$ that$$ combines$$ several$$ known$$ pharmacophoric elements.$$ This approach has led to successful drug candidates across multiple therapeutic areas,$$ including oncology,$$ immunology,$$ and neurology.$

The hydrochloride salt form also facilitates formulation development for clinical studies. Pharmaceutical companies often prefer salt forms over free bases due to improved stability during storage and transportation.$$ Additionally,$$ solubility$$ enhancements$$ are$$ critical$$ for achieving desired drug concentrations$$ in biological matrices,$$ ensuring efficacy.$ The hydrochloride salt version of this compound ensures that it remains soluble in both aqueous solutions used for cell culture experiments and physiological fluids encountered during clinical trials.$

In conclusion,6-benzyl-$$(4$$$-$$methanesulfonyl$$$benzamido$$$)$)$-$$(4$$$-$$methanesulfonyl$$$benzamido$$$)$)$-$$(thieno$$$23$$$)$-$$(carboxamide$$$)$)$hydrochloride$$$ (CAS No.$$1329409$$$-$$34$$$-$8) $$is $$a $$promising $$candidate $$for $$further $$investigation $$in $$chemical biology $$and pharmaceutical research.$$ Its unique structural features,$$ including $$the $$thieno[$$(23$$$)$]$$(pyridine) $$core,$$ $(benzyl) $$ group,$ $and $$(methanesulfonyl)(benzamido) $$ moiety,$ $make $$it $$an intriguing target for developing novel therapeutic agents.$$ Recent advances $$in computational chemistry $$and molecular modeling have further highlighted its potential as a scaffold for structure-based drug design.$$ As research continues,$ $it remains exciting $$to see how this compound will contribute $$to our understanding $$of biological pathways $$and lead $$to innovative treatments.$$ p>$

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